(-)-Rabdosiin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

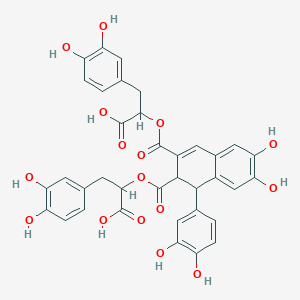

分子式 |

C36H30O16 |

|---|---|

分子量 |

718.6 g/mol |

IUPAC 名称 |

2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48) |

InChI 键 |

VKWZFIDWHLCPHJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

(-)-Rabdosiin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the bioactive compound (-)-Rabdosiin, along with detailed methodologies for its isolation and purification. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a phenolic compound that has been identified in a variety of plant species across different families. Its presence is particularly noted in the Lamiaceae (mint family) and Boraginaceae (borage family). The primary documented natural sources of this compound are summarized in the table below.

| Plant Species | Family | Plant Part |

| Rabdosia japonica | Lamiaceae | Stems |

| Ocimum sanctum (Holy Basil) | Lamiaceae | Aerial Parts |

| Isodon serra (syn. Rabdosia serra) | Lamiaceae | Aerial Parts |

| Mertensia maritima (Oysterleaf) | Boraginaceae | Callus Cultures |

| Symphytum officinale (Comfrey) | Boraginaceae | Not specified |

| Macrotomia euchroma | Boraginaceae | Not specified |

| Lithospermum erythrorhizon | Boraginaceae | Not specified |

| Eritrichium sericeum | Boraginaceae | Not specified |

Quantitative Data on this compound Content

Quantitative data regarding the yield of this compound from natural sources is limited in the available literature. However, studies on related species and compounds provide some context for expected yields. The following table summarizes the available quantitative data.

| Plant Source | Compound Form | Yield | Notes |

| Mertensia maritima (Callus Culture) | (+)-Rabdosiin | 0.14% of dry weight[1] | Yield from callus culture, not the wild plant. |

| Ocimum sanctum | This compound | Not specified | Isolated as a minor compound from the aerial parts. |

Experimental Protocols for Isolation and Purification

The following is a composite, detailed protocol for the isolation and purification of this compound, synthesized from methodologies reported for its extraction from Ocimum sanctum and general procedures for the purification of phenolic compounds.

Stage 1: Extraction

-

Plant Material Preparation : Air-dry the aerial parts of the source plant (e.g., Ocimum sanctum) at room temperature and then grind them into a fine powder.

-

Solvent Extraction :

-

Macerate the powdered plant material (e.g., 400 g) with dichloromethane (B109758) (100%) at room temperature.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process with the plant residue using methanol (B129727).

-

Combine the filtrates and evaporate the solvents under reduced pressure to obtain the crude extract.

-

Stage 2: Fractionation

-

Solvent-Solvent Partitioning :

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 7:3 v/v).

-

Perform liquid-liquid partitioning of the aqueous methanol extract successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

-

Vacuum Liquid Chromatography (VLC) :

-

Subject the ethyl acetate fraction to VLC on a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is cyclohexane (B81311) and ethyl acetate, starting from 100% cyclohexane and gradually increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, 70:30, etc.).

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Stage 3: Purification

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Pool the fractions from VLC that are rich in this compound and concentrate them.

-

Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).

-

Purify the dissolved fraction using a preparative HPLC system equipped with a C18 column.

-

Use a gradient elution system, for example, with a mobile phase consisting of acetonitrile (B52724) and water (both containing a small percentage of formic or acetic acid to improve peak shape).

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.

-

-

Crystallization :

-

Combine the pure fractions of this compound obtained from prep-HPLC and evaporate the solvent.

-

Dissolve the residue in a minimal amount of a hot solvent in which it is sparingly soluble (e.g., ethanol (B145695) or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator to promote crystallization.

-

Collect the crystals by filtration, wash them with a cold solvent, and dry them under a vacuum.

-

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Postulated Signaling Pathway for the Biological Activity of this compound

This compound has been reported to possess antioxidant and antiproliferative properties, including the induction of apoptosis in cancer cells. While the precise molecular mechanisms are still under investigation, a plausible signaling pathway can be postulated based on its known biological activities and the mechanisms of similar phenolic compounds.

Caption: Postulated signaling pathway of this compound.

References

Biosynthesis of (-)-Rabdosiin in Rabdosia rubescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rabdosiin, a significant bioactive compound found in Rabdosia rubescens, is a dimer of rosmarinic acid. Its biosynthesis is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the primary precursors, through the formation of rosmarinic acid, to its final oxidative dimerization. This document details the key enzymatic steps, presents available quantitative data, and outlines relevant experimental protocols to facilitate further research and potential biotechnological applications.

Introduction

Rabdosia rubescens (Lamiaceae) is a medicinal plant with a rich history in traditional medicine, known to produce a variety of bioactive compounds, including diterpenoids and phenolic acids. Among these, this compound has garnered interest for its potential therapeutic properties. Structurally, this compound is a lignan-like compound formed from the oxidative coupling of two molecules of rosmarinic acid. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This guide synthesizes current knowledge to provide a detailed technical overview of the biosynthesis of this compound.

The Phenylpropanoid Pathway: The Foundation for Rosmarinic Acid Biosynthesis

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which provides the necessary precursors for rosmarinic acid.

Phenylalanine to Cinnamic Acid

The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . This is a critical regulatory point in the phenylpropanoid pathway.

Cinnamic Acid to 4-Coumaroyl-CoA

trans-Cinnamic acid is then hydroxylated to 4-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. Subsequently, 4-coumarate:CoA ligase (4CL) activates 4-coumaric acid to its corresponding thioester, 4-coumaroyl-CoA.

Biosynthesis of Rosmarinic Acid: The Direct Precursor to this compound

Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Its biosynthesis involves a branching pathway that utilizes products from both phenylalanine and tyrosine metabolism.

Formation of the Caffeic Acid Moiety

4-Coumaroyl-CoA serves as a precursor for the caffeic acid portion of rosmarinic acid. The hydroxylation of the 4-coumaroyl moiety to a caffeoyl moiety is a key step.

Formation of the 3,4-Dihydroxyphenyllactic Acid Moiety

The 3,4-dihydroxyphenyllactic acid part of rosmarinic acid is derived from L-tyrosine. This involves a series of enzymatic reactions, including transamination, reduction, and hydroxylation.

Condensation to Form Rosmarinic Acid

Rosmarinic acid synthase (RAS) , a member of the BAHD acyltransferase family, catalyzes the esterification of 3,4-dihydroxyphenyllactic acid with the caffeoyl moiety (from caffeoyl-CoA) to form rosmarinic acid.

The Final Step: Oxidative Dimerization to this compound

The crucial and less characterized step in the biosynthesis of this compound is the oxidative coupling of two molecules of rosmarinic acid. This type of reaction is typically catalyzed by oxidative enzymes such as laccases or peroxidases.

While the specific enzyme responsible for this dimerization in Rabdosia rubescens has not yet been definitively identified, it is hypothesized that a regio- and stereospecific enzyme catalyzes this reaction to produce the (-)-enantiomer of Rabdosiin.

Putative Biosynthetic Pathway of this compound

In Vitro Bioactivity of (-)-Rabdosiin: A Technical Guide

This technical guide provides an in-depth overview of the in vitro biological activities of (-)-Rabdosiin, a naturally occurring lignan. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its cytotoxic properties against cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathways.

Quantitative Bioactivity Data

This compound has demonstrated notable cytotoxic activity against various human cancer cell lines while exhibiting low toxicity towards normal cells, suggesting its potential as a selective anticancer agent.[1][2][3] The half-maximal inhibitory concentration (IC₅₀) values from in vitro cytotoxicity screening are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| MCF-7 | Breast (ER+, PR+, HER2-) | 75 ± 2.12 | Data not available |

| SKBR3 | Breast (ER-, PR-, HER2+) | 83 ± 3.54 | Data not available |

| HCT-116 | Colon | 84 ± 7.78 | Data not available |

| PBMCs | Normal Peripheral Blood Mononuclear Cells | Very low cytotoxicity | Data not available |

Table 1: Cytotoxic activity of this compound against human cancer cell lines and normal cells.[4]

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the bioactivity screening of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][7] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[6]

Protocol:

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, SKBR3, HCT-116) and determine cell viability using a method like Trypan Blue exclusion.

-

Seed the cells in a 96-well microplate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to achieve a range of final concentrations (e.g., 6.25 to 200.0 µg/mL).[4]

-

Add the different concentrations of this compound to the respective wells. Include vehicle-treated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.[4]

-

Incubate the plates for a specified period (e.g., 24 to 72 hours) at 37°C and 5% CO₂.[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization.[5]

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5]

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC₅₀) is calculated using the formula: 100(A₀ − A)/A₀ = 50, where A is the optical density of the wells exposed to the compound and A₀ is the optical density of the control wells.[4]

-

Apoptosis Detection Assay (Annexin V-FITC Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS), an early marker of this process.[9]

Principle: In normal, viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag (like FITC) to label apoptotic cells. Propidium (B1200493) iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate necrotic cells (which have compromised membrane integrity) from apoptotic cells.[10][11]

Protocol:

-

Cell Seeding and Treatment:

-

Cell Harvesting and Washing:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.[10]

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Visualizations

The following diagrams illustrate the experimental workflow for in vitro cytotoxicity screening and a potential signaling pathway involved in the anticancer activity of this compound.

In vitro cytotoxicity screening workflow for this compound.

Hypothetical signaling pathways for this compound-induced apoptosis.

Other Reported Bioactivities

In addition to its cytotoxic effects, this compound and related compounds have been reported to possess other biological activities, including:

-

Antioxidant activity: Acting as a scavenger of reactive oxygen species.[4][12]

-

Anti-inflammatory activity: Potential to inhibit inflammatory pathways.[1][13]

-

Antimicrobial activity: Showing inhibitory effects against certain microbes.[1][14]

-

Anti-HIV activity: Suggested potential as an anti-HIV agent.[4][15]

-

Antiallergic activity: Exhibiting inhibitory effects on hyaluronidase (B3051955) and β-hexosaminidase release.[16]

Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound in these various biological contexts.

References

- 1. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Studies of (-)-Rabdosiin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rabdosiin, a lignan (B3055560) isolated from medicinal plants such as Ocimum sanctum L., has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and an exploration of the potential molecular pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Citation |

| MCF-7 | Breast Adenocarcinoma | 75 ± 2.12 | ~162 | [3] |

| SKBR3 | Breast Adenocarcinoma | 83 ± 3.54 | ~179 | [3] |

| HCT-116 | Colon Carcinoma | 84 ± 7.78 | ~181 | [3] |

¹Molar concentration estimated based on a molecular weight of 462.45 g/mol for this compound.

Experimental Protocols

The following are detailed methodologies for commonly employed assays to determine the cytotoxicity of compounds like this compound.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium (final concentration of 10% TCA) and incubate at 4°C for 1 hour.[6]

-

Washing: Remove the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.[6]

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

-

Removal of Unbound Dye: Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB.[5][6]

-

Air Drying: Allow the plates to air dry completely at room temperature.[6]

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[5][6]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 540 nm using a microplate spectrophotometer.[5]

-

Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell growth inhibition. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[3]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density in 100 µL of complete culture medium and incubate overnight.[7]

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 72 hours).[3]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm. A reference wavelength of 620 nm can also be used.[7]

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular mechanism of this compound-induced apoptosis is still under investigation, studies on structurally related compounds and the general principles of apoptosis suggest the involvement of the intrinsic (mitochondrial) pathway.[8] This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Discussion and Future Directions

The initial studies on this compound demonstrate its potential as a cytotoxic agent against breast and colon cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis. However, further research is required to fully elucidate the specific molecular targets and signaling pathways involved.

Future investigations should focus on:

-

Expanding the panel of cancer cell lines to determine the broader spectrum of this compound's activity.

-

Conducting detailed mechanistic studies to identify the specific caspases and Bcl-2 family proteins that are modulated by this compound.

-

Investigating the effect of this compound on the cell cycle of cancer cells.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.

A comprehensive understanding of the cytotoxic effects and molecular mechanisms of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 2. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rabdocoestin B exhibits antitumor activity by inducing G2/M phase arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of (-)-Rabdosiin in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rabdosiin, a caffeic acid tetramer, is a phenolic compound of significant interest due to its potential therapeutic properties. Found in plants such as Symphytum officinale, it has demonstrated antioxidant and other biological activities. A thorough understanding of its solubility and stability is paramount for its development as a pharmaceutical or nutraceutical agent. This technical guide provides a comprehensive overview of the solubility and stability testing of this compound, including detailed experimental protocols and data presentation.

While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information on structurally related phenolic compounds, such as caffeic acid and rosmarinic acid, to provide well-founded estimations and standardized testing methodologies.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a phenolic compound, this compound is expected to exhibit higher solubility in organic solvents compared to aqueous media. The following table summarizes the estimated solubility of this compound in common laboratory solvents, based on data from related phenolic compounds.

Table 1: Estimated Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent | Estimated Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 5 - 10 | Phenolic compounds like caffeic acid show moderate solubility in DMSO. |

| Ethanol | ~ 20 - 30 | Ethanol is generally a good solvent for phenolic acids. |

| Methanol (B129727) | ~ 20 - 30 | Similar to ethanol, methanol is expected to be an effective solvent. |

| Water | < 1 | Phenolic compounds of this size and nature typically have low aqueous solubility. |

| Phosphate Buffered Saline (PBS) pH 7.4 | < 1 | Solubility in aqueous buffers is expected to be low. |

Note: These values are estimations and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the shake-flask method, followed by a quantitative analysis of the supernatant.

2.1.1 Materials and Equipment

-

This compound reference standard

-

Selected solvents (e.g., DMSO, ethanol, methanol, water, PBS)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2.1.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method).

-

Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method (see Section 3.2.2).

-

Prepare a calibration curve using known concentrations of the this compound reference standard to determine the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

2.1.3 Workflow for Solubility Determination

Stability Profile of this compound

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies expose this compound to stress conditions more severe than accelerated stability testing. The goal is to generate degradation products to a level of 5-20% to facilitate the development of a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temp. | 2, 4, 8, 24 hours |

| Thermal Degradation | Solid State | 80 °C | 24, 48, 72 hours |

| Photostability | Solid State & Solution | ICH Q1B conditions | As per guidelines |

Experimental Protocol for Stability Testing

3.2.1 Forced Degradation Procedure

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

For solid-state studies, use the neat powder.

-

-

Stress Application:

-

Acid/Base Hydrolysis: Add the specified acid or base to the stock solution and incubate at the indicated temperature and time points.

-

Oxidation: Add the hydrogen peroxide solution and keep at room temperature.

-

Thermal Degradation: Place the solid sample in a temperature-controlled oven.

-

Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines.

-

-

Neutralization and Dilution:

-

After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

-

3.2.2 Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve separation of all degradation products from the parent peak.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

3.2.3 Workflow for Forced Degradation Study

Potential Degradation Pathways

Based on the degradation of similar phenolic compounds like caffeic acid, the potential degradation pathways for this compound under stress conditions may include:

-

Hydrolysis: Cleavage of ester linkages within the tetrameric structure, leading to the formation of caffeic acid and its smaller oligomers.

-

Oxidation: Oxidation of the catechol moieties, potentially leading to the formation of quinones and further polymerization or cleavage products.

-

Decarboxylation: Loss of carboxylic acid groups under thermal stress.

-

Oligomerization/Polymerization: Further reaction of degradation products to form larger, more complex molecules.

4.1 Logical Relationship of Degradation Analysis

Conclusion

This technical guide provides a framework for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols and estimated data based on analogous compounds offer a robust starting point for researchers. The successful development of this compound as a therapeutic agent will rely on the rigorous application of these fundamental characterization studies to ensure its quality, safety, and efficacy. It is imperative that the proposed experimental protocols are validated specifically for this compound to generate reliable and accurate data.

The Therapeutic Potential of (-)-Rabdosiin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Rabdosiin, a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its potential therapeutic applications. This document details its chemical properties, natural sources, and summarizes the quantitative data from key studies. Furthermore, it outlines detailed experimental protocols for evaluating its biological effects and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, aiming to accelerate the translation of this compound from a promising natural compound to a potential therapeutic agent.

Introduction

This compound is a caffeic acid tetramer that has been isolated from various plant species. Structurally, it is a dimer of rosmarinic acid with a lignan (B3055560) skeleton.[1] Traditionally, plants containing this compound have been used in folk medicine for various ailments, hinting at the compound's therapeutic potential.[2] Modern scientific investigations have begun to validate these traditional uses, revealing a spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[3][4] This guide will delve into the scientific evidence supporting these potential therapeutic applications, providing a detailed resource for further research and development.

Chemical Profile

Chemical Structure and Properties

-

Chemical Formula: C₃₆H₃₀O₁₆[5]

-

Molecular Weight: 718.6 g/mol [5]

-

IUPAC Name: (2R)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid[5]

-

CAS Number: 119152-54-4[5]

-

Synonyms: Rabdosiin (B45785), this compound[5][6]

Natural Sources and Isolation

This compound has been identified and isolated from a variety of plant species, including:

-

Rabdosia japonica (Labiatae)[1]

-

Isodon japonicus[5]

-

Arnebia euchroma[5]

-

Ocimum sanctum L. (Holy Basil)[3]

-

Symphytum officinale L.[4]

-

Mertensia maritima (Boraginaceae)[7]

A general workflow for the isolation of this compound from plant material is depicted below.

Therapeutic Applications

Anticancer Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines, coupled with a favorable safety profile against normal cells.

Studies have shown that this compound exhibits cytotoxic effects against breast (MCF-7, SKBR3) and colon (HCT-116) cancer cell lines.[5] The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 75 ± 2.12 | ~104.4 |

| SKBR3 | Breast Adenocarcinoma | 83 ± 3.54 | ~115.5 |

| HCT-116 | Colorectal Carcinoma | 84 ± 7.78 | ~116.9 |

| Table 1: Cytotoxicity of this compound against human cancer cell lines.[5] |

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. Treatment with this compound leads to a concentration-dependent increase in the percentage of apoptotic cells.

| Cell Line | Concentration (µg/mL) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| MCF-7 | 80 | 44.9 | 12.3 |

| SKBR3 | 80 | 40.1 | 9.1 |

| HCT-116 | 80 | 43.1 | 10.2 |

| MCF-7 | 40 | ~20 | ~6 |

| SKBR3 | 40 | ~18 | ~5 |

| HCT-116 | 40 | ~19 | ~5 |

| Table 2: Apoptosis induction by this compound in human cancer cell lines. |

Importantly, this compound has shown minimal cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs), suggesting a selective action towards cancer cells.[5]

While the precise signaling pathways activated by this compound are still under investigation, based on its structure as a phenolic compound and the activities of similar natural products, a proposed mechanism involves the generation of reactive oxygen species (ROS) leading to the activation of intrinsic apoptotic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiallergic activities of rabdosiin and its related compounds: chemical and biochemical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bird's eye view of natural products for the development of new anti‐HIV agents: Understanding from a therapeutic viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of (-)-Rabdosiin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Rabdosiin is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including antioxidant and neuroprotective activities.[1] It is a caffeic acid tetramer connected to a lignan (B3055560) skeleton.[2] This document provides detailed protocols for the extraction and purification of this compound from various plant sources, including Rabdosia japonica, Ocimum sanctum (Holy Basil), and Symphytum officinale (Comfrey).[1][2][3] The methodologies described herein are based on established scientific literature and are intended to provide a comprehensive guide for researchers in the field.

I. Extraction Protocols

The initial step in isolating this compound involves its extraction from dried and powdered plant material. As a polar phenolic compound, polar solvents are most effective for its solubilization.[3] Two common and effective methods are presented below: Maceration with a Methanol-Water mixture and Ultrasonic-Assisted Extraction (UAE) with ethanol (B145695).

Protocol 1: Maceration with Aqueous Methanol (B129727)

This protocol is a conventional and straightforward method for the extraction of phenolic compounds.

Materials:

-

Dried and finely ground plant material (e.g., aerial parts of Ocimum sanctum)

-

Methanol (MeOH)

-

Distilled Water (H₂O)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh the dried and ground plant material.

-

Prepare the extraction solvent: a 7:3 (v/v) mixture of methanol and water.[3][4]

-

Combine the plant material with the extraction solvent in a large flask or beaker. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Stir the mixture at room temperature for 24-48 hours. Ensure the container is sealed to prevent solvent evaporation.

-

After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.

-

The extraction process can be repeated on the plant residue two more times with fresh solvent to maximize the yield.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) with Aqueous Ethanol

UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields in a shorter time.

Materials:

-

Dried and finely ground plant material (e.g., roots of Symphytum officinale)

-

Ethanol (EtOH), 80% aqueous solution[5]

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Weigh the dried and ground plant material and place it in a suitable vessel.

-

Add the 80% ethanol solution to the plant material, typically at a solvent-to-sample ratio of 20:1 (v/mL).

-

Place the vessel in an ultrasonic bath or use a probe sonicator.

-

Sonicate the mixture for a specified duration, for example, 30 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, separate the extract from the solid material by centrifugation followed by decantation of the supernatant.

-

Repeat the extraction process on the plant residue for a total of three cycles.

-

Combine the supernatants from all extraction cycles.

-

Concentrate the combined extract using a rotary evaporator to obtain the crude extract.

II. Purification Protocols

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity. The following protocol outlines a general workflow involving column chromatography and High-Performance Liquid Chromatography (HPLC).

General Purification Workflow

A common strategy for purifying this compound involves initial fractionation of the crude extract using column chromatography, followed by a final polishing step with reversed-phase HPLC.[3]

Diagram of the General Purification Workflow:

Caption: General workflow for the purification of this compound.

Protocol 3: Multi-Step Chromatographic Purification

This protocol provides a detailed procedure for the isolation of this compound from a crude extract.

Materials:

-

Crude plant extract

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for column chromatography (e.g., cyclohexane (B81311), ethyl acetate, methanol)

-

Thin-Layer Chromatography (TLC) plates

-

Reversed-Phase HPLC column (e.g., C18)

-

HPLC grade solvents (e.g., methanol, acetic acid in water)

-

Fraction collector

-

Lyophilizer or vacuum oven

Procedure:

Step 1: Initial Fractionation with Silica Gel Column Chromatography

-

Prepare a silica gel column with a suitable solvent system, for example, a gradient of cyclohexane and ethyl acetate.[4]

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% cyclohexane to 100% ethyl acetate).[2][4]

-

Collect fractions of a fixed volume using a fraction collector.

-

Monitor the fractions by TLC, visualizing with a UV lamp or a suitable staining reagent, to identify the fractions containing compounds with similar retention factors.

-

Combine fractions that show a similar profile on TLC.

Step 2: Further Purification with Sephadex LH-20 Column Chromatography

-

Take the combined fractions rich in the compound of interest from the silica gel chromatography step and concentrate them.

-

Dissolve the concentrated fraction in methanol.[4]

-

Load the sample onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with 100% methanol.[4]

-

Collect fractions and monitor by TLC to identify those containing this compound.

-

Pool the relevant fractions and concentrate them.

Step 3: Final Purification by Reversed-Phase HPLC

-

Dissolve the semi-purified sample from the Sephadex LH-20 step in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into a reversed-phase HPLC system equipped with a C18 column.

-

Elute with a suitable mobile phase, for example, an isocratic mixture of methanol and 5% acetic acid in water (e.g., 7:3 v/v).[4]

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Remove the solvent from the collected fraction, for instance, by lyophilization, to obtain the pure compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and its identity by spectroscopic methods (e.g., NMR, MS). A purity of >95% is typically desired.[3]

III. Quantitative Data

The yield of this compound can vary significantly depending on the plant source, the time of harvest, and the extraction and purification methods employed. The following tables provide a summary of representative quantitative data from the literature.

Table 1: Comparison of Extraction Methods for Phenolic Compounds

| Parameter | Maceration with Aqueous Methanol | Ultrasonic-Assisted Extraction (UAE) with Aqueous Ethanol |

| Plant Material | Aerial parts of Ocimum sanctum | Roots of Symphytum officinale |

| Solvent | Methanol:Water (7:3, v/v)[3][4] | Ethanol:Water (80:20, v/v)[5] |

| Solvent:Sample Ratio | 10:1 (mL:g) | 20:1 (mL:g) |

| Extraction Time | 24-48 hours | 30 minutes per cycle (3 cycles) |

| Temperature | Room Temperature | 40°C |

| Relative Efficiency | Good | High |

Table 2: Example of a Purification Scheme for this compound from Ocimum sanctum

| Purification Step | Starting Material | Elution Solvents/Conditions | Result | Yield |

| Methanol:Water Extraction | 0.40 kg dried aerial parts | Methanol:Water (7:3, v/v) | Crude polar extract | - |

| Sephadex LH-20 Column | Portion of crude extract | 100% Methanol | Semi-purified fraction (M₃₋₆) | 57.0 mg |

| Reversed-Phase HPLC | 57.0 mg of M₃₋₆ | Isocratic Methanol:5% Acetic Acid (7:3) | Pure this compound | 7.5 mg[4] |

IV. Logical Relationships in Method Selection

The choice of extraction and purification methods depends on several factors, including the desired scale of production, available equipment, and the required purity of the final product.

Diagram of Method Selection Logic:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Rabdosiin () for sale [vulcanchem.com]

- 4. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2023203401A1 - A low-dose phytochemical composition of ocimum tenuiflorum for improvement of mental and physical performance - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of (-)-Rabdosiin by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rabdosiin, a notable lignan (B3055560) isolated from various medicinal plants such as Ocimum sanctum, has demonstrated significant cytotoxic activity against several human cancer cell lines, showing promise as a potential selective anticancer drug scaffold.[1] Accurate and precise quantification of this compound in plant matrices, extracts, and biological samples is crucial for quality control, pharmacokinetic studies, and further drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols have been developed based on established methods for analogous compounds, such as diterpenoids and other phenolic compounds found in the Rabdosia species and other medicinal herbs.[2][3][4]

Analytical Method Selection

The choice between HPLC-DAD and LC-MS/MS depends on the specific requirements of the analysis. HPLC-DAD is a robust and widely available technique suitable for the quantification of relatively abundant compounds in simple matrices.[2][4] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological matrices or when dealing with low concentrations in plant extracts.[5][6]

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC and LC-MS methods for the quantification of diterpenoids and phenolic compounds in plant extracts, which can be considered as target validation parameters for a this compound quantification method.

| Parameter | HPLC-DAD (Representative Values) | LC-MS/MS (Representative Values) | Reference |

| Linearity (r²) | > 0.999 | > 0.99 | [3] |

| Limit of Detection (LOD) | 0.04–0.25 µg/mL | 0.015–0.75 µg/kg | [3] |

| Limit of Quantification (LOQ) | 0.1 - 0.65 µg/mL | 0.05–2.5 µg/kg | [3] |

| Precision (RSD%) | < 3.5% | < 15% | [3] |

| Repeatability (RSD%) | < 5% | Not specified | [3] |

| Stability (RSD%) | < 5% | Not specified | [3] |

| Accuracy (Recovery %) | 96.37–101.66% | 64.5–112.2% | [3] |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol is adapted from methods used for the simultaneous quantification of multiple compounds in Rabdosia rubescens.[3]

1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Column: Luna C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase:

-

A: 0.5% (v/v) Acetic Acid in Water

-

-

Gradient Elution:

Time (min) % A % B 0 90 10 20 60 40 40 40 60 50 20 80 55 90 10 | 60 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm (based on typical absorbance for phenolic compounds).

2. Sample Preparation (from plant material)

-

Grind dried plant material to a fine powder (200 mesh).

-

Accurately weigh 0.5 g of the powder into a centrifuge tube.

-

Add 25 mL of methanol (B129727).

-

Perform ultrasonication for 50 minutes at 50°C.[3]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm nylon membrane filter prior to injection.

3. Standard Solution Preparation

-

Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

4. Method Validation Parameters

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

LOD and LOQ: Determine the signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ by injecting serially diluted low-concentration standard solutions.

-

Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of a sample solution on the same day and on different days.

-

Accuracy: Perform a recovery test by adding a known amount of this compound standard to a pre-analyzed sample and calculating the percentage recovery.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is a proposed method based on general procedures for the sensitive quantification of phytochemicals in biological matrices.[5][6]

1. Instrumentation and Conditions

-

LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution:

Time (min) % A % B 0 95 5 8 5 95 10 5 95 10.1 95 5 | 12 | 95 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

2. Mass Spectrometer Settings

-

Ionization Mode: ESI Negative (ESI-) is often suitable for phenolic compounds.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These must be optimized by infusing a standard solution of this compound. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻ as the precursor ion and a stable fragment ion as the product ion.

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

3. Sample Preparation (from plasma)

-

To 50 µL of plasma, add 150 µL of acetonitrile (containing an appropriate internal standard) to precipitate proteins.[5]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.

4. Standard Solution Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Prepare working standards by serial dilution in a blank matrix (e.g., drug-free plasma) to construct a calibration curve covering the expected concentration range of the samples.

Visualizations

Caption: General experimental workflow for the quantification of this compound.

Caption: Decision tree for selecting an analytical method.

References

- 1. mdpi.com [mdpi.com]

- 2. phcog.com [phcog.com]

- 3. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Semi-synthesis of (-)-Rabdosiin Derivatives and Structure-Activity Relationship Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Rabdosiin, a caffeic acid tetramer, is a natural product that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells.[3][4] This favorable therapeutic window makes this compound an excellent candidate for further development.

To optimize its anticancer activity and elucidate the structural features crucial for its biological function, a systematic structure-activity relationship (SAR) study is paramount. This involves the semi-synthesis of a series of this compound derivatives with modifications at specific functional groups. These derivatives can then be evaluated for their cytotoxic effects to identify compounds with enhanced potency and selectivity.

These application notes provide detailed protocols for the semi-synthesis of this compound derivatives through esterification, etherification, and amidation of its carboxylic acid and phenolic hydroxyl groups. Furthermore, a comprehensive protocol for evaluating the cytotoxicity of these derivatives using the MTT assay is described. The presented data, although hypothetical, is designed to illustrate a plausible SAR for this class of compounds and serve as a guide for future research endeavors.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of this compound and its semi-synthetic derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), SKBR3 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma), as well as against normal peripheral blood mononuclear cells (PBMCs).

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SKBR3 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. PBMCs |

| This compound | H | H | H | H | 15.2 | 18.5 | 21.3 | >100 |

| Derivative 1 | -COCH3 | H | H | H | 12.8 | 15.1 | 18.9 | >100 |

| Derivative 2 | -CO(CH2)2CH3 | H | H | H | 10.5 | 12.3 | 15.6 | >100 |

| Derivative 3 | H | -CH3 | H | H | 18.9 | 22.1 | 25.4 | >100 |

| Derivative 4 | H | H | -COCH2NH2 | H | 8.2 | 9.8 | 12.1 | >100 |

| Derivative 5 | H | H | H | -CO-Ph | 25.6 | 30.2 | 35.8 | >100 |

Note: The IC50 values presented for the derivatives are hypothetical and intended to illustrate potential structure-activity relationships.

Experimental Protocols

General Semi-synthesis Workflow

The semi-synthesis of this compound derivatives can be achieved by targeting the reactive functional groups present in the parent molecule, namely the carboxylic acid and phenolic hydroxyl groups. The general workflow involves the isolation of this compound from a natural source, followed by chemical modification and purification of the resulting derivatives.

Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Protocol 1: Esterification of Phenolic Hydroxyl Groups (e.g., Derivative 1 & 2)

This protocol describes the acylation of the phenolic hydroxyl groups of this compound.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (B92270)

-

Acetyl chloride or Butyryl chloride

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Add anhydrous pyridine (2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the corresponding acyl chloride (e.g., acetyl chloride for Derivative 1, butyryl chloride for Derivative 2) (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain the desired ester derivative.

Protocol 2: Etherification of Phenolic Hydroxyl Groups (e.g., Derivative 3)

This protocol details the methylation of a phenolic hydroxyl group.

Materials:

-

This compound

-

Anhydrous Acetone

-

Potassium carbonate (K2CO3)

-

Methyl iodide (CH3I)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous acetone, add potassium carbonate (3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 equivalents) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the methylated derivative.

Protocol 3: Amide Coupling of Carboxylic Acid Groups (e.g., Derivative 4)

This protocol describes the formation of an amide derivative from a carboxylic acid group of this compound.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Glycine (B1666218) methyl ester hydrochloride

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)/Water

-

Ethyl acetate

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add glycine methyl ester hydrochloride (1.2 equivalents) and continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated ammonium chloride solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate.

-

Purify the crude methyl ester by column chromatography.

-

For hydrolysis of the methyl ester, dissolve the purified product in a mixture of THF and water.

-

Add LiOH (2 equivalents) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the final amide derivative.

Protocol 4: Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for determining the cytotoxic activity of this compound derivatives.[5][6][7][8][9]

Materials:

-

Human cancer cell lines (MCF-7, SKBR3, HCT-116) and PBMCs

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cancer cell lines in complete medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.

-

Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for attachment.

-

Isolate PBMCs from healthy donor blood and seed at a density of 2 x 10^4 cells/well.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound and its derivatives in DMSO.

-

Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

-

Mandatory Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known anticancer activities of many polyphenolic natural products, it is plausible that this compound and its active derivatives induce apoptosis in cancer cells. A potential mechanism involves the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Structure-Activity Relationship Logic Diagram

This diagram illustrates the logical relationships between the structural modifications of this compound and their impact on cytotoxic activity, based on the hypothetical data.

Caption: Logical flow of structure-activity relationships for this compound derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rabdosiin | 119152-54-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative Activity of this compound Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]

Application Notes and Protocols for In Vitro Studies Using (-)-Rabdosiin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Rabdosiin is a lignan (B3055560) compound isolated from plants such as Ocimum sanctum (Holy Basil) that has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][2][3] Notably, it exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal cells, such as peripheral blood mononuclear cells (PBMCs), suggesting its potential as a promising scaffold for the development of novel anticancer therapeutics.[1][4] These application notes provide a comprehensive guide for the in vitro investigation of this compound, including detailed experimental protocols and an exploration of its potential mechanisms of action.

Data Presentation

The cytotoxic effects of this compound have been quantified across several human cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) after 72h | IC50 (µM) after 72h* |

| MCF-7 | Breast (ER+, PR+, HER2-) | 75 ± 7.07 | 104.4 |

| SKBR3 | Breast (ER-, PR-, HER2+) | 85 ± 2.82 | 118.3 |

| HCT-116 | Colon | 80 ± 9.89 | 111.3 |

| Calculated based on a molecular weight of 718.6 g/mol for this compound.[5] |

Table 2: Apoptosis Induction by this compound in Human Cancer Cell Lines after 72 hours

| Cell Line | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| MCF-7 | 40 | ~20 | ~5 |

| 80 | 44.9 | 12.3 | |

| SKBR3 | 40 | ~18 | ~6 |

| 80 | 40.1 | 9.1 | |

| HCT-116 | 40 | ~14 | ~4 |

| 80 | 43.1 | 10.2 | |

| Data is approximated from published graphical representations.[1][4] |

Table 3: Cytotoxicity of this compound in Normal Human Cells

| Cell Line | Cell Type | Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| PBMCs (Donor 1) | Peripheral Blood Mononuclear Cells | 80 | 2.8 | 3.0 |

| PBMCs (Donor 2) | Peripheral Blood Mononuclear Cells | 80 | 4.3 | 3.1 |

| Incubation time was 24 hours.[1][4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the anticancer effects of this compound are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Human cancer cell lines (e.g., MCF-7, SKBR3, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1-2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the chosen duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Also, collect the supernatant to include any floating apoptotic cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[3]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Proposed Signaling Pathways and Experimental Design

While the precise molecular pathways targeted by this compound are still under investigation, its ability to induce apoptosis suggests the involvement of key signaling cascades that regulate cell survival and death. Based on the known mechanisms of similar natural compounds, the following pathways are proposed as potential targets for this compound.

Intrinsic Apoptosis Pathway

The induction of apoptosis often involves the mitochondrial-mediated intrinsic pathway, which is regulated by the Bcl-2 family of proteins.

Hypothesis: this compound induces apoptosis by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5][8]

Experimental Workflow:

Caption: Workflow to investigate the intrinsic apoptosis pathway.

Protocol for Western Blot Analysis:

-

Treat cells with this compound as described previously.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, Bak, cleaved Caspase-9, and cleaved Caspase-3.

-

Use an appropriate secondary antibody and detect the signal using chemiluminescence.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition can lead to apoptosis.[9][10][11]